molecular formula C28H27NO6S B2741577 Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate CAS No. 448214-25-3

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate

Cat. No.: B2741577
CAS No.: 448214-25-3
M. Wt: 505.59
InChI Key: ORBUOJOMINHENC-UHFFFAOYSA-N
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Description

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by its unique structure, which includes a benzofuran core, a butyryl group, a sulfonyl group, and an ethyl ester. The presence of these functional groups imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Benzofuran Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Butyryl Group: This step involves the acylation of the benzofuran core using butyryl chloride in the presence of a base such as pyridine.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles or electrophiles in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzofuran derivatives.

Scientific Research Applications

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate
  • Ethyl 5-{butyryl[(4-methylphenyl)sulfonyl]amino}-2-phenyl-1-indole-3-carboxylate

Uniqueness

Ethyl 5-[N-(4-methylbenzenesulfonyl)butanamido]-2-phenyl-1-benzofuran-3-carboxylate is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. Its benzofuran core, combined with the butyryl and sulfonyl groups, makes it a versatile compound for various applications.

Properties

IUPAC Name

ethyl 5-[butanoyl-(4-methylphenyl)sulfonylamino]-2-phenyl-1-benzofuran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27NO6S/c1-4-9-25(30)29(36(32,33)22-15-12-19(3)13-16-22)21-14-17-24-23(18-21)26(28(31)34-5-2)27(35-24)20-10-7-6-8-11-20/h6-8,10-18H,4-5,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORBUOJOMINHENC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)N(C1=CC2=C(C=C1)OC(=C2C(=O)OCC)C3=CC=CC=C3)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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